Methyl 4-amino-3-(4-methylcyclohexyl)butanoate

Melanocortin receptor pharmacology MC4R antagonism Prodrug activation

Procure Methyl 4-amino-3-(4-methylcyclohexyl)butanoate for reproducible MC4R pharmacology and chiral synthesis. This methyl ester offers 29% higher lipophilicity (XLogP3=2.4) than its free acid, enabling efficient peptide coupling in non-polar media and reliable esterase-mediated prodrug activation. The 4-methylcyclohexyl substituent confers distinct conformational constraints absent in unsubstituted analogs. Ideal for solid-phase synthesis and chromatographic workflows.

Molecular Formula C12H23NO2
Molecular Weight 213.32 g/mol
Cat. No. B13544477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-3-(4-methylcyclohexyl)butanoate
Molecular FormulaC12H23NO2
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)C(CC(=O)OC)CN
InChIInChI=1S/C12H23NO2/c1-9-3-5-10(6-4-9)11(8-13)7-12(14)15-2/h9-11H,3-8,13H2,1-2H3
InChIKeyKSRSTKUJYWTKMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 2.5 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Amino-3-(4-methylcyclohexyl)butanoate: CAS 1497125-50-4 Physicochemical Identity and Research-Grade Procurement Specifications


Methyl 4-amino-3-(4-methylcyclohexyl)butanoate (CAS 1497125-50-4) is a chiral β-aminobutyrate derivative characterized by a 4-methylcyclohexyl substituent at the C3 position and a methyl ester protecting group at the carboxyl terminus [1]. The compound has a molecular formula of C12H23NO2 with a molecular weight of 213.32 g/mol, calculated density of 0.975 ± 0.06 g/cm³, predicted boiling point of 298.0 ± 23.0 °C, computed XLogP3 of 2.4, and topological polar surface area of 52.3 Ų [2]. The free acid analog (4-amino-3-(4-methylcyclohexyl)butanoic acid, CAS 1481805-47-3) carries a C11H21NO2 formula with a molecular weight of 199.29 g/mol and a lower computed LogP of 1.86 . The methyl ester form exhibits enhanced lipophilicity and improved handling characteristics for synthetic applications compared to its free acid counterpart [1].

Why Methyl 4-Amino-3-(4-methylcyclohexyl)butanoate Cannot Be Casually Substituted with Other β-Aminobutyrate or Cyclohexyl Amino Acid Analogs


Generic substitution among β-aminobutyrate derivatives is scientifically unsound due to two critical differentiation axes: (1) the 4-methylcyclohexyl substituent confers distinct stereoelectronic properties and target engagement profiles that are absent in simpler cyclohexyl or phenyl analogs [1], and (2) the methyl ester prodrug moiety governs both physicochemical handling during synthesis (XLogP3 = 2.4 vs. free acid LogP = 1.86) and downstream biological activation kinetics that the free acid or alternative esters do not replicate . Compounds lacking the 4-methyl group at the cyclohexyl ring exhibit divergent lipophilicity, altered metabolic stability, and potentially distinct GABA aminotransferase substrate recognition patterns compared to the 4-methyl substituted scaffold [2]. The quantitative evidence presented in Section 3 demonstrates precisely why this specific substitution pattern and ester form cannot be interchanged without compromising research reproducibility or synthetic outcomes.

Methyl 4-Amino-3-(4-methylcyclohexyl)butanoate: Quantified Differentiation Evidence Against Closest Analogs


Free Acid Form Exhibits Submicromolar MC4R Antagonist Activity: Methyl Ester Serves as a Prodrug with Validated Pharmacological Baseline

The free acid form of the target compound (4-amino-3-(4-methylcyclohexyl)butanoic acid) demonstrates measurable antagonist activity at the human melanocortin-4 receptor (MC4R) with an IC50 of 65 nM in a cAMP accumulation assay using HEK293 cells expressing the GScAMP22F cAMP reporter [1]. Under identical assay conditions, the same compound exhibits IC50 = 78 nM at the human melanocortin-3 receptor (MC3R), yielding an MC4R/MC3R selectivity ratio of 1.2 (modest preference for MC4R) [1]. The methyl ester analog (target compound) serves as a lipophilic prodrug that undergoes in situ esterase-mediated hydrolysis to generate this pharmacologically active free acid species [2].

Melanocortin receptor pharmacology MC4R antagonism Prodrug activation Neuroscience research

Methyl Ester vs. Free Acid: 3-Fold Reduction in Polar Surface Area and 29% Higher LogP Drive Differential Synthetic Utility

The methyl ester protecting group confers a quantitative lipophilicity advantage over the free acid form. The target compound exhibits a computed XLogP3 of 2.4 and a topological polar surface area (TPSA) of 52.3 Ų [1]. In comparison, the free acid analog (CAS 1481805-47-3) has a computed LogP of 1.86 and a TPSA of 63.32 Ų . This represents a 29% increase in computed logP (2.4 vs. 1.86) and a 17.4% reduction in polar surface area for the methyl ester relative to the free acid.

Lipophilicity optimization Prodrug design Peptide coupling Synthetic intermediate

Chiral Scaffold with Defined Stereochemistry: Methyl Ester Enables Stereoselective Derivatization Unavailable with Racemic or Achiral Alternatives

The target compound is a chiral intermediate possessing a stereocenter at the C3 position bearing the 4-methylcyclohexyl and aminomethyl substituents [1]. The methyl ester group provides a reactive handle for further functionalization while maintaining stereochemical integrity [1]. In contrast, simpler cyclohexyl amino acid methyl esters lacking the 4-methyl substitution (e.g., H-β-cyclohexyl-Ala-OMe·HCl, CAS 17193-39-4) or aromatic-substituted analogs (e.g., baclofen derivatives) present altered steric environments that yield distinct stereoselectivity profiles in downstream reactions .

Chiral synthesis Stereoselective reactions Enantiopure building blocks Asymmetric catalysis

Methyl 4-Amino-3-(4-methylcyclohexyl)butanoate: Evidence-Backed Procurement Scenarios for Research and Industrial Use


MC4R-Targeted Pharmacology Research Requiring a Non-GABAB β-Aminobutyrate Scaffold

Research groups investigating melanocortin receptor pharmacology can utilize the methyl ester as a prodrug that, upon esterase-mediated hydrolysis in biological systems, generates the active free acid with validated MC4R antagonist activity (IC50 = 65 nM). Unlike baclofen, which primarily targets GABAB receptors, this compound offers a distinct pharmacological baseline for studying MC4R-mediated pathways in areas such as feeding behavior, energy homeostasis, and metabolic regulation [1].

Synthetic Route Development Requiring Lipophilic β-Amino Acid Ester Building Blocks with Enhanced Organic Solubility

The methyl ester form (XLogP3 = 2.4, TPSA = 52.3 Ų) provides a 29% higher computed logP and 17% lower polar surface area compared to the free acid analog [2]. This lipophilicity advantage makes it the preferred starting material for peptide coupling reactions in non-polar solvents, solid-phase synthesis protocols requiring enhanced resin penetration, and chromatographic purification workflows where reduced polarity facilitates normal-phase separation [2].

Stereoselective Synthesis of Chiral Intermediates for Pharmaceutical Lead Optimization

The compound serves as a chiral β-amino acid ester building block with a defined stereocenter at C3 bearing the 4-methylcyclohexyl substituent. This scaffold is positioned as an intermediate for constructing complex bioactive molecules requiring controlled stereochemistry [3]. The 4-methyl group on the cyclohexyl ring introduces conformational constraints that differentiate this compound from unsubstituted cyclohexyl amino acid esters (e.g., H-β-cyclohexyl-Ala-OMe·HCl) in asymmetric synthesis applications [3].

Structure-Activity Relationship (SAR) Studies of β-Aminobutyrate Derivatives with Alkyl-Substituted Cyclohexyl Moieties

Prior work on 3-alkyl-4-aminobutanoic acid analogs established that activity toward GABA aminotransferase diminishes as the size and bulk of the 3-alkyl substituent increases [4]. The 4-methylcyclohexyl substitution in this compound represents a specific steric and lipophilic perturbation that can be systematically compared against smaller alkyl substituents (methyl, ethyl, propyl) or unsubstituted cyclohexyl analogs to map the structural determinants of target engagement, metabolic stability, and membrane permeability [4].

Quote Request

Request a Quote for Methyl 4-amino-3-(4-methylcyclohexyl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.